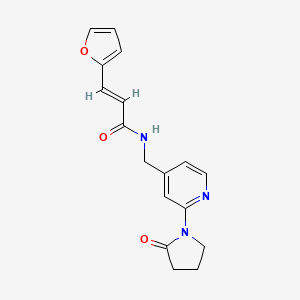

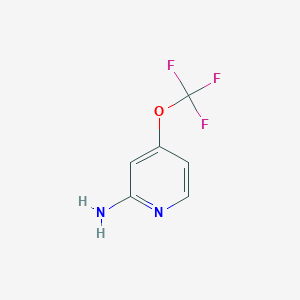

![molecular formula C14H10F3N5O2S2 B2396711 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 869074-04-4](/img/structure/B2396711.png)

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo hybrids were synthesized using [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a 1,3,4-thiadiazole ring attached to a 1,2,4-triazine ring via a sulfur atom .Chemical Reactions Analysis

The compound, being a derivative of 1,3,4-thiadiazole, is expected to participate in a variety of chemical reactions. For instance, new indole-tethered [1,3,4]thiadiazolo and [1,3,4]oxadiazolo hybrids were synthesized using [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure. It is a complex organic molecule with multiple heterocyclic rings. The presence of sulfur and nitrogen atoms in the rings, along with the trifluoromethyl group, is likely to influence its reactivity .科学的研究の応用

Heterocyclic Chemistry

The synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives involves a one-pot method combining [3 + 3] cycloaddition, reduction, and deamination reactions . Researchers have explored the diversity-oriented catalysis of these fused heterocyclic compounds. Investigating their reactivity, stability, and potential applications in materials science and catalysis is an exciting avenue.

Corrosion Inhibition

Related compounds, such as 4-methyl-4H-1,2,4-triazole-3-thiol, have been investigated for their electrochemically anticorrosive behavior. Self-assembled monolayers of these compounds on metal electrodes exhibit promising results in preventing corrosion . The trifluoromethylphenyl group in our compound may contribute to similar effects.

作用機序

Target of Action

Similar compounds have been shown to potentially inhibit c-met kinase . c-Met kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .

Mode of Action

It is likely that it interacts with its target (potentially c-met kinase) to inhibit its function . This inhibition could lead to a decrease in the growth and survival of cancer cells .

Biochemical Pathways

Given its potential role as a c-met kinase inhibitor, it may affect pathways related to cell growth and survival . Downstream effects could include reduced proliferation and increased apoptosis in cancer cells .

Result of Action

If it acts as a c-met kinase inhibitor, it could potentially lead to reduced growth and increased apoptosis in cancer cells .

特性

IUPAC Name |

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2S2/c1-7-11(24)22-12(20-19-7)26-13(21-22)25-6-10(23)18-9-4-2-8(3-5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGGVKCGBNVXGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

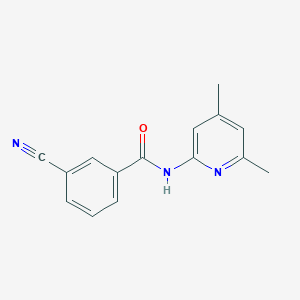

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)

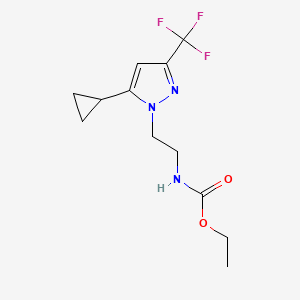

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)

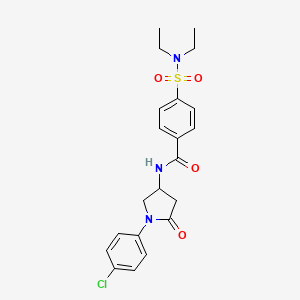

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)